molecular formula C6H3BrClF2N B6281047 2-bromo-3-chloro-5-(difluoromethyl)pyridine CAS No. 1335052-24-8

2-bromo-3-chloro-5-(difluoromethyl)pyridine

Cat. No.: B6281047
CAS No.: 1335052-24-8
M. Wt: 242.45 g/mol
InChI Key: DYNJJEOWXXGQEQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural and synthetic organic chemistry. Its presence is notable in essential natural products such as vitamins (niacin and pyridoxine), coenzymes, and a wide range of alkaloids. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs where it can act as a pharmacophore or a bioisostere for other aromatic rings, influencing a drug's solubility, binding affinity, and metabolic stability.

In organic synthesis, functionalized pyridines are highly valued as versatile building blocks. The nitrogen atom in the ring alters its electronic properties compared to benzene, making it generally more resistant to electrophilic substitution but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This distinct reactivity, combined with the ability to introduce a wide variety of substituents at specific positions, makes the pyridine nucleus an essential tool for constructing complex molecular architectures.

Strategic Importance of Halogenation and Fluoroalkylation in Pyridine Derivatives

The introduction of halogen atoms (F, Cl, Br, I) and fluoroalkyl groups (e.g., -CF₃, -CF₂H) onto the pyridine ring is a critical strategy in modern drug and agrochemical design. These modifications can profoundly alter the parent molecule's properties in several strategic ways:

Modulation of Electronic Properties: Halogens are electron-withdrawing, which can significantly lower the pKa of the pyridine nitrogen, affecting its basicity and interaction with biological targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine or fluoroalkyl groups can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.

Lipophilicity and Permeability: Halogenation and fluoroalkylation can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. The difluoromethyl group (-CF₂H), in particular, is recognized as a lipophilic hydrogen bond donor, offering unique interaction capabilities.

Conformational Control: The size and electronic nature of these substituents can influence the preferred conformation of a molecule, which can be crucial for its binding to a specific receptor.

Synthetic Handles: Halogen atoms, particularly bromine and chlorine, serve as versatile synthetic handles. They provide reactive sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.

The strategic placement of different halogens and a difluoromethyl group, as seen in 2-bromo-3-chloro-5-(difluoromethyl)pyridine, offers a multifunctional platform for chemical elaboration and property modulation.

Contextual Placement of this compound within Contemporary Heterocyclic Chemistry

This compound is a highly functionalized heterocyclic compound that embodies the principles of strategic substitution. While detailed, peer-reviewed research on this specific molecule is not extensively available in public literature, its chemical structure allows for its contextual placement as a valuable building block in contemporary organic synthesis.

The molecule features a unique combination of substituents, each with a specific and potent role:

2-Bromo Group: The bromine atom at the C2 position is a prime site for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or alkynyl groups, making it a key point for molecular diversification.

3-Chloro Group: The chlorine atom at the C3 position modifies the electronic landscape of the ring. Its electron-withdrawing nature influences the reactivity of the other positions and can serve as a secondary site for nucleophilic substitution under specific conditions.

5-(Difluoromethyl) Group: The difluoromethyl group at the C5 position is of significant interest in medicinal and agrochemical chemistry. It serves as a bioisostere for hydroxyl, thiol, or methyl groups and can enhance metabolic stability and membrane permeability. It is less lipophilic than the more common trifluoromethyl group, offering a different profile for property optimization.

This trifecta of substituents makes this compound a potentially powerful intermediate. It is designed for selective, stepwise functionalization, enabling the synthesis of complex target molecules with a high degree of control. Its utility can be inferred from the extensive use of similarly substituted pyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) and 2-bromo-5-chloro-3-(trifluoromethyl)pyridine, which are known intermediates in the synthesis of crop protection agents. myskinrecipes.comjst.go.jp The combination of two distinct halogens for orthogonal reactivity and a difluoromethyl group for modulating biological properties places this compound firmly within the modern toolkit of heterocyclic chemistry for the discovery of new bioactive agents.

Data Tables

While specific experimental data for this compound is sparse in the literature, the properties of a close structural analog, 2-bromo-3-chloro-5-(trifluoromethyl)pyridine, are well-documented and provide a useful reference point.

Table 1: Physicochemical Properties of the Analogous Compound: 2-bromo-3-chloro-5-(trifluoromethyl)pyridine

Property Value Reference
CAS Number 75806-84-7 chemicalbook.com
Molecular Formula C₆H₂BrClF₃N chemicalbook.com
Molecular Weight 260.44 g/mol chemicalbook.com
Boiling Point 88 °C chemicalbook.com
Density 1.83 g/cm³ chemicalbook.com
Refractive Index 1.4990 - 1.5030 chemicalbook.com

Table 2: Strategic Role of Substituents on the Pyridine Ring

Substituent and Position Primary Strategic Function Potential Secondary Roles
Bromine at C2 Primary site for transition-metal-catalyzed cross-coupling reactions. Influences ring electronics.
Chlorine at C3 Modulates electronic properties and pKa; blocks the C3 position. Can act as a secondary, less reactive site for nucleophilic substitution.
Difluoromethyl at C5 Increases metabolic stability; enhances lipophilicity; acts as a bioisostere. Influences binding interactions through potential hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1335052-24-8

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

2-bromo-3-chloro-5-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-5-4(8)1-3(2-11-5)6(9)10/h1-2,6H

InChI Key

DYNJJEOWXXGQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3 Chloro 5 Difluoromethyl Pyridine

Retrosynthetic Approaches to the 2,3-Dihalo-5-difluoromethylpyridine Core

Retrosynthetic analysis of 2-bromo-3-chloro-5-(difluoromethyl)pyridine suggests several potential disconnection points. The core challenge lies in the regioselective introduction of three different substituents onto the pyridine (B92270) ring. A primary retrosynthetic disconnection involves the sequential removal of the halogen atoms, bromine and chlorine, leading back to a 5-(difluoromethyl)pyridine precursor. This approach prioritizes the early introduction of the difluoromethyl group, which would then direct the subsequent halogenation steps.

Alternatively, a different strategy would involve the initial formation of a 2-bromo-3-chloropyridine (B1276723) scaffold, followed by the introduction of the difluoromethyl group at the 5-position. This pathway hinges on the feasibility of a late-stage C-H difluoromethylation on a pre-halogenated pyridine ring.

Precursor Selection and Starting Materials for Pyridine Functionalization

The selection of appropriate precursors is critical to the successful synthesis of this compound. If the strategy of early-stage difluoromethylation is pursued, a key starting material would be 5-(difluoromethyl)pyridine. The synthesis of this precursor itself is a significant chemical challenge.

For strategies involving the functionalization of a pre-halogenated pyridine, 2-bromo-3-chloropyridine would be the essential starting material. This compound is a known chemical entity and can be synthesized through various methods, including the diazotization of corresponding aminopyridines.

Another potential starting material could be a pyridine derivative with a functional group at the 5-position that can be converted into a difluoromethyl group. For instance, pyridine-3-carbaldehyde or pyridine-3-carboxylic acid could serve as precursors, which would first be halogenated at the 2- and 3-positions, followed by the transformation of the 5-substituent.

Key Synthetic Routes to this compound

The construction of this compound can be envisioned through several key synthetic routes, primarily involving sequential halogenation and the introduction of the difluoromethyl group.

Sequential Halogenation Strategies on Pyridine Precursors

The regioselective introduction of bromine and chlorine onto a pyridine ring is a well-established area of heterocyclic chemistry. The electron-deficient nature of the pyridine ring generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of directing groups can significantly influence the outcome.

Starting from a 5-(difluoromethyl)pyridine precursor, the introduction of a chlorine atom at the 3-position and a bromine atom at the 2-position would be required. The difluoromethyl group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. However, halogenation of pyridines can also proceed via nucleophilic substitution on activated intermediates like pyridine N-oxides.

A plausible sequence could involve the N-oxidation of 5-(difluoromethyl)pyridine, followed by a regioselective chlorination at the 2-position using reagents like phosphoryl chloride (POCl₃) or oxalyl chloride. Subsequent deoxygenation would yield 2-chloro-5-(difluoromethyl)pyridine. The introduction of bromine at the 3-position of this intermediate would then be the final step. Directing the bromination to the 3-position in the presence of a 2-chloro substituent can be challenging and may require specific brominating agents and conditions, such as N-bromosuccinimide (NBS) in an acidic medium.

Alternatively, if starting with 2-bromo-3-chloropyridine, the challenge shifts to the introduction of the difluoromethyl group.

Introduction of the Difluoromethyl Group onto Pyridine Scaffolds

The incorporation of a difluoromethyl (CF₂H) group is a valuable transformation in medicinal and agrochemical research. Several methods have been developed for this purpose.

Direct C-H difluoromethylation of heterocycles has emerged as a powerful tool. These methods often involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then attacks the heteroaromatic ring. Reagents such as diethyl (bromodifluoromethyl)phosphonate or zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) are commonly used for this purpose.

For a 2-bromo-3-chloropyridine substrate, the regioselectivity of direct difluoromethylation would be a critical factor. The electron-withdrawing nature of the halogens would direct the radical attack to the electron-deficient positions, potentially favoring the 5-position. Recent advancements have shown methods for the site-selective introduction of the difluoromethyl group at the meta- or para-position of pyridines, which could be applicable in this context.

Table 1: Examples of Direct Difluoromethylation Reagents

Reagent Typical Conditions
Diethyl (bromodifluoromethyl)phosphonate Radical initiator (e.g., AIBN), heat
Zinc bis(difluoromethanesulfinate) Oxidant (e.g., t-BuOOH)

An alternative to direct difluoromethylation is the stepwise conversion of another functional group. For instance, a trichloromethyl group can be converted to a trifluoromethyl group via a halogen exchange reaction with antimony trifluoride (Swarts reaction) or hydrogen fluoride. While not a direct route to a difluoromethyl group, related transformations might be envisaged.

A more direct precursor could be a formyl group (-CHO) or a carboxylic acid group (-COOH) at the 5-position of the 2-bromo-3-chloropyridine scaffold. The conversion of an aldehyde to a difluoromethyl group can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or related fluorinating agents, although this transformation can be challenging.

Table 2: Potential Precursor Functional Groups for Conversion to a Difluoromethyl Group

Precursor Group Potential Conversion Reagent
-CHO (Formyl) Diethylaminosulfur trifluoride (DAST)
-CS₂H (Dithioic acid) Deoxyfluorinating agents

The synthesis of this compound remains a complex synthetic challenge that requires a multi-step approach with careful consideration of regioselectivity and functional group compatibility. The strategies outlined above, based on established principles of pyridine chemistry and modern fluorination techniques, provide a roadmap for the potential construction of this highly functionalized heterocyclic compound.

Chemo- and Regioselective Control in Multi-step Syntheses

The regioselective synthesis of specifically substituted pyridines is a significant challenge in heterocyclic chemistry. nih.gov For a molecule like this compound, the synthetic strategy must meticulously control the placement of the bromine, chlorine, and difluoromethyl groups. A common approach involves the construction of the pyridine ring around a pre-functionalized fragment, a method that can offer inherent regiochemical control. nih.gov

One potential multi-step synthetic route could involve a de novo synthesis, where the pyridyl subunit is constructed around the difluoromethyl group. nih.gov This strategy ensures the position of the crucial difluoromethyl moiety from the outset. Subsequent halogenation steps would then need to be highly regioselective. The introduction of chlorine and bromine atoms onto a pre-existing 5-(difluoromethyl)pyridine core would be governed by the directing effects of the substituents already present on the ring and the nitrogen atom.

Alternatively, a strategy employing a pre-functionalized pyridine ring could be envisioned. For instance, starting with a pyridine derivative bearing a group that can be converted into the difluoromethyl moiety allows for the initial halogenation steps to be conducted under different electronic conditions. The relative reactivity of different positions on the pyridine ring to electrophilic or nucleophilic substitution can be exploited. For example, the distinct reactivity profiles of leaving groups like halides and fluorosulfates can be harnessed to achieve chemoselective cross-coupling reactions in a stepwise manner, allowing for the controlled introduction of substituents. nih.gov

The following table outlines a hypothetical reaction scheme illustrating the importance of regioselective control.

StepReactantReagents and ConditionsProductKey Consideration
13-Picoline1. Cl₂, hν (gas phase) 2. SbF₃3-(Difluoromethyl)pyridineIntroduction of the difluoromethyl group.
23-(Difluoromethyl)pyridineN-Chlorosuccinimide (NCS), H₂SO₄2-Chloro-5-(difluoromethyl)pyridineRegioselective chlorination directed by the ring nitrogen and the difluoromethyl group.
32-Chloro-5-(difluoromethyl)pyridineN-Bromosuccinimide (NBS), OleumThis compoundRegioselective bromination at the 3-position, influenced by the existing chloro and difluoromethyl substituents.

This is a hypothetical reaction scheme for illustrative purposes.

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound, directly impacting yield, purity, and scalability. Key parameters that are typically optimized include temperature, solvent, catalyst, and the nature of reagents.

For halogenation reactions, the choice of halogen source and catalyst can significantly influence the outcome. For instance, in bromination and chlorination reactions, reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often preferred over molecular halogens for their milder nature and improved selectivity. nih.gov The use of oxidants like Selectfluor® in combination with halide salts provides a metal-free approach to halogenation. researchgate.net

Catalyst systems play a crucial role in many synthetic transformations. In cross-coupling reactions, which are often employed in the synthesis of substituted pyridines, the choice of palladium catalyst and ligand is critical for achieving high efficiency and selectivity. nih.gov The optimization of these catalytic systems often involves screening a variety of ligands and reaction conditions to find the optimal combination for a specific substrate.

The following table presents a summary of key parameters that are typically optimized in the synthesis of halogenated pyridines.

ParameterFactors to ConsiderDesired Outcome
Temperature Reaction kinetics, side reactions, stability of reagents and productsMaximize reaction rate while minimizing decomposition and by-product formation.
Solvent Solubility of reactants, polarity, boiling point, compatibility with reagentsEnhance reaction rates and selectivity, facilitate product isolation.
Catalyst Activity, selectivity, stability, costHigh turnover number and frequency, excellent chemo- and regioselectivity, robustness.
Reagents Stoichiometry, nature of the reagent (e.g., halogen source)Achieve complete conversion of the limiting reagent, control selectivity.

Green Chemistry Considerations and Sustainable Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and agrochemicals to minimize environmental impact. manuscriptpoint.com For the synthesis of this compound, several green chemistry approaches can be considered.

One key aspect is the use of safer and more environmentally benign solvents. Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives, such as water, supercritical fluids, or biodegradable solvents, can significantly reduce the environmental footprint of the synthesis.

Atom economy is another important principle of green chemistry. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. mdpi.com

The use of catalysts is inherently a green chemistry principle, as they can reduce energy consumption by lowering the activation energy of a reaction and can often be used in small amounts and recycled. The development of highly efficient and recyclable catalysts is a major focus of green chemistry research.

Furthermore, energy efficiency can be improved by employing alternative energy sources such as microwave irradiation or ultrasound, which can often lead to shorter reaction times and higher yields.

The following table summarizes some green chemistry considerations applicable to the synthesis of functionalized pyridines.

Green Chemistry PrincipleApplication in Pyridine Synthesis
Waste Prevention Designing synthetic routes with fewer steps and higher yields.
Atom Economy Utilizing multi-component reactions to build the pyridine ring.
Less Hazardous Chemical Syntheses Using safer halogenating agents like NCS and NBS instead of Cl₂ and Br₂.
Designing Safer Chemicals Developing synthetic targets with improved efficacy and reduced toxicity.
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water or ionic liquids.
Design for Energy Efficiency Employing microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Exploring bio-based starting materials for pyridine synthesis.
Reduce Derivatives Avoiding the use of protecting groups to shorten the synthetic route.
Catalysis Using highly efficient and recyclable catalysts to minimize waste.

Reactivity Profile and Mechanistic Investigations of 2 Bromo 3 Chloro 5 Difluoromethyl Pyridine

Halogen-Directed Reactivity in Nucleophilic Aromatic Substitution (SNAr) on Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus in 2-bromo-3-chloro-5-(difluoromethyl)pyridine. The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of both the leaving group (halogen) and the activating groups.

In the case of this compound, the pyridine nitrogen and the difluoromethyl group at the 5-position act as strong electron-withdrawing groups, rendering the pyridine ring susceptible to nucleophilic attack. The relative reactivity of the bromine at the 2-position and the chlorine at the 3-position is a subject of mechanistic interest. Generally, in SNAr reactions of heteroaromatics, the position ortho or para to the heteroatom is activated. In this molecule, the bromine is at an activated ortho position (C-2), while the chlorine is at a meta position (C-3) relative to the nitrogen atom.

The electron-withdrawing nature of the difluoromethyl group further enhances the electrophilicity of the pyridine ring, thereby facilitating nucleophilic attack. The relative lability of the C-Br versus the C-Cl bond in SNAr can be dependent on the nature of the attacking nucleophile. For many common nucleophiles, the substitution preferentially occurs at the 2-position due to the strong activation by the ring nitrogen.

Illustrative SNAr Reactions:

NucleophileExpected Major ProductRationale
Sodium methoxide2-methoxy-3-chloro-5-(difluoromethyl)pyridineThe C-2 position is highly activated by the adjacent nitrogen atom, favoring attack at this site.
Ammonia2-amino-3-chloro-5-(difluoromethyl)pyridineSimilar to alkoxides, amines are expected to displace the more activated bromide at the C-2 position.
Sodium thiophenoxide2-(phenylthio)-3-chloro-5-(difluoromethyl)pyridineSoft nucleophiles like thiolates also typically displace the bromide at the activated C-2 position.
Note: This table is illustrative and based on general principles of SNAr on dihalopyridines. Actual outcomes may vary based on specific reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the selective activation of one C-X bond over the other is a key challenge and a subject of intensive research.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides. The success of these reactions with this compound hinges on the selective oxidative addition of the palladium(0) catalyst to either the C-Br or the C-Cl bond.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This trend is based on the bond dissociation energies of the carbon-halogen bonds. Consequently, it is generally expected that the C-Br bond at the 2-position of this compound will be more reactive towards oxidative addition than the C-Cl bond at the 3-position. This inherent difference in reactivity allows for selective functionalization at the C-2 position, leaving the C-3 chloro substituent intact for subsequent transformations.

However, the choice of palladium catalyst, ligands, and reaction conditions can sometimes influence and even reverse this selectivity. For instance, sterically hindered ligands can favor reaction at less sterically hindered positions, although in this case, both the 2- and 3-positions are adjacent to a substituent.

Expected Selectivity in Palladium-Catalyzed Cross-Coupling Reactions:

ReactionCoupling PartnerExpected Major Product
SuzukiArylboronic acid2-aryl-3-chloro-5-(difluoromethyl)pyridine
NegishiOrganozinc reagent2-alkyl/aryl-3-chloro-5-(difluoromethyl)pyridine
Buchwald-HartwigAmine2-(amino)-3-chloro-5-(difluoromethyl)pyridine
Note: This table illustrates the expected outcomes based on the higher reactivity of the C-Br bond in palladium-catalyzed reactions.

For Suzuki and Negishi couplings that form new carbon-carbon bonds, the stereochemistry of the coupling partner (if applicable, e.g., a vinylboronic acid) is typically retained. The regiochemical outcome is primarily dictated by the selective activation of the C-Br bond at the 2-position. This allows for the regioselective introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and vinyl groups.

The Buchwald-Hartwig amination also proceeds with high regioselectivity at the C-2 position. This reaction is a powerful method for the synthesis of 2-aminopyridine (B139424) derivatives, which are important scaffolds in medicinal chemistry.

Besides palladium, other transition metals such as nickel and copper can also be employed for the cross-coupling of halogenated pyridines. Nickel catalysts, in particular, are known to be effective for the coupling of less reactive aryl chlorides. In the context of this compound, a nickel-catalyzed reaction could potentially be tuned to favor reaction at the C-Cl bond, especially after the C-Br bond has been functionalized.

Copper-catalyzed reactions, such as the Ullmann condensation, are also valuable for the formation of C-N, C-O, and C-S bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for specific transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) with Halogenated Pyridines

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. The reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

In this compound, both the bromine and chlorine atoms can potentially act as DMGs. However, the acidity of the ring protons is also influenced by the electron-withdrawing effects of the pyridine nitrogen and the difluoromethyl group. The most acidic proton is likely to be at the C-4 position, which is ortho to the chlorine and meta to the bromine. The C-6 proton is also a candidate for deprotonation, being ortho to the pyridine nitrogen.

The outcome of a DoM reaction on this substrate would be highly dependent on the choice of base and reaction conditions. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be required to deprotonate the pyridine ring without significant nucleophilic addition. The resulting lithiated species can then be trapped with a variety of electrophiles to introduce new functional groups at the deprotonated position.

Potential DoM Scenarios:

Position of LithiationDirecting Group(s)Subsequent Electrophile (E+)Product
C-4Chlorine, Difluoromethyl groupe.g., Trimethylsilyl chloride (TMSCl)2-bromo-3-chloro-4-trimethylsilyl-5-(difluoromethyl)pyridine
C-6Pyridine Nitrogene.g., Iodine (I2)2-bromo-3-chloro-6-iodo-5-(difluoromethyl)pyridine
Note: This table presents plausible outcomes for DoM reactions based on the directing effects of the substituents. Experimental verification would be necessary to confirm the regioselectivity.

Radical Pathways and Photoredox Catalysis in Pyridine Chemistry

The functionalization of electron-deficient pyridine rings, such as in this compound, can be effectively achieved through radical pathways. The classic Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle. wikipedia.org This method allows for the direct C-H functionalization, which is not possible with traditional electrophilic substitution reactions like Friedel-Crafts alkylation. wikipedia.org For a polysubstituted pyridine like the title compound, the inherent electron deficiency is further amplified by the inductive effects of the bromo, chloro, and difluoromethyl substituents, making it a suitable candidate for such radical additions. The regioselectivity of these reactions is governed by a combination of steric and electronic factors, with radical attack typically favoring positions ortho and para to the nitrogen atom. nih.gov

In recent years, visible-light photoredox catalysis has emerged as a powerful and mild tool for generating a wide array of radical species for use in Minisci-type reactions. princeton.eduresearchgate.net This methodology utilizes photocatalysts, often transition metal complexes or organic dyes, that can be excited by visible light to initiate single-electron transfer (SET) processes. princeton.edu These processes can generate alkyl, acyl, or fluoroalkyl radicals from stable precursors under neutral and often room-temperature conditions. For example, photoredox catalysis can facilitate the generation of difluoromethyl radicals (•CF2H) or related species from precursors like difluoroacetic acid or zinc difluoromethanesulfinate (DFMS). nih.govrsc.org These radicals can then engage with electron-deficient pyridines.

A distinct radical-based functionalization pathway involves the single-electron reduction of pyridinium (B92312) ions to form pyridinyl radicals. nih.govacs.orgresearchgate.neticiq.org This alternative mechanism, which can be initiated photochemically, leads to a different regioselectivity compared to the classical Minisci reaction, often favoring functionalization at the C4 position. nih.govacs.orgresearchgate.net The specific pathway and resulting product distribution are influenced by the substituents on the pyridine ring. researchgate.net

Reaction TypeKey FeaturesApplicability to Substituted Pyridines
Minisci Reaction Addition of nucleophilic radicals to protonated, electron-deficient pyridines. wikipedia.orgHighly suitable for pyridines with electron-withdrawing groups. Regioselectivity can be an issue. acs.org
Photoredox Catalysis Mild generation of radicals using visible light and a photocatalyst. princeton.eduEnables the use of a wide range of radical precursors for C-H functionalization of pyridines. researchgate.net
Pyridinyl Radical Pathway Formation of a neutral pyridinyl radical via reduction of a pyridinium ion. nih.govacs.orgOffers alternative regioselectivity (often C4) compared to the Minisci reaction. nih.gov

Influence of the Difluoromethyl Group on Pyridine Ring Reactivity and Electronic Properties

The difluoromethyl (–CF2H) group exerts a significant influence on the electronic properties and chemical reactivity of the pyridine ring. This group is recognized in medicinal chemistry as a lipophilic bioisostere of hydroxyl (–OH) and thiol (–SH) groups, as it can act as a hydrogen bond donor while increasing lipophilicity. nih.govmdpi.com

The electronic impact of the –CF2H group is somewhat less than that of the trifluoromethyl (–CF3) group, but it remains a potent deactivating group. rhhz.net This deactivation influences the metabolic stability of the molecule, as sites on the pyridine ring that might otherwise be susceptible to oxidative metabolism are rendered less reactive. rsc.org The presence of the –CF2H group, in concert with the chloro and bromo substituents, dictates the preferred sites for nucleophilic or radical attack, contributing to the regiochemical outcome of functionalization reactions. chemeurope.com

SubstituentElectronic EffectImpact on Pyridine Ring
-Br (Bromo) Inductive (-I), Resonance (+R)Deactivating, ortho/para directing (less relevant for pyridine)
-Cl (Chloro) Inductive (-I), Resonance (+R)Deactivating, ortho/para directing (less relevant for pyridine)
-CF2H (Difluoromethyl) Strong Inductive (-I)Strongly deactivating, enhances susceptibility to nucleophilic/radical attack. nih.govmdpi.com

Computational and Theoretical Studies of Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for analyzing the electronic structure and predicting the reactivity of complex molecules like this compound. scienceopen.comresearchgate.net These computational methods allow for the precise calculation of various molecular properties that correlate with chemical behavior.

One key area of analysis is the molecular electrostatic potential (MEP). The MEP map visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a substituted pyridine, the MEP would highlight the electron-deficient nature of the carbon atoms in the ring and the localization of negative potential on the nitrogen atom's lone pair, providing insights into sites susceptible to attack.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The LUMO distribution indicates the most likely sites for nucleophilic or radical attack, as these orbitals are the primary acceptors of electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule more susceptible to reactions initiated by electron-donating species.

DFT calculations can also be used to determine other reactivity descriptors, such as atomic charges, bond orders, and acidity constants (pKa), providing a comprehensive electronic picture of the molecule. acs.orgresearchgate.net These theoretical evaluations can be benchmarked against experimental data for related compounds to ensure their accuracy and predictive power. acs.org

Density Functional Theory (DFT) has become a cornerstone for the detailed elucidation of complex reaction mechanisms involving pyridine derivatives. hkust.edu.hk By calculating the potential energy surface (PES) for a proposed reaction, DFT allows chemists to map out the energetic landscape, including the structures and relative energies of reactants, intermediates, transition states, and products. mdpi.comacs.orgacs.org

For reactions involving this compound, DFT could be employed to investigate various mechanistic possibilities. For instance, in a proposed radical substitution reaction, DFT calculations can determine the most likely site of radical addition by comparing the activation energies for attack at different positions on the pyridine ring. nih.gov The calculations can also confirm the nature of intermediates, such as the radical adduct (a Wheland-type intermediate), and model the subsequent rearomatization step. wikipedia.org

Similarly, for nucleophilic aromatic substitution pathways, DFT can model the formation of the Meisenheimer complex and calculate the energy barrier for the departure of a leaving group (e.g., bromide or chloride). This can help predict which halogen is more likely to be displaced under specific reaction conditions. Computational studies have been successfully used to explore the mechanisms of dearomatization reactions of pyridines, C-H activation, and regioselectivity in cross-coupling reactions. hkust.edu.hkacs.orgacs.org These theoretical investigations provide invaluable, atom-level insights that complement experimental observations and guide the design of new synthetic methods. acs.orgnih.gov

Derivatization and Advanced Functionalization Strategies Utilizing 2 Bromo 3 Chloro 5 Difluoromethyl Pyridine

Construction of Polyfunctionalized Pyridine (B92270) Derivatives

The synthesis of polyfunctionalized pyridine derivatives from 2-bromo-3-chloro-5-(difluoromethyl)pyridine is achieved through a systematic and regioselective approach, primarily exploiting the differential reactivity of the bromine and chlorine substituents. The carbon-bromine bond at the C-2 position is significantly more reactive than the carbon-chlorine bond at the C-3 position in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the sequential introduction of diverse functionalities.

A typical strategy involves an initial cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Sonogashira reaction, targeting the more labile C-Br bond under relatively mild conditions. For instance, a Suzuki-Miyaura coupling can introduce an aryl or heteroaryl group at the C-2 position. Following this initial functionalization, the less reactive C-Cl bond at the C-3 position can be targeted under more forcing conditions or by employing a different catalyst system, allowing for the introduction of a second, distinct substituent. This sequential approach provides a reliable pathway to 2,3,5-trisubstituted pyridine derivatives where the substituents at C-2 and C-3 are different. Further diversification can be achieved by subsequent transformation of the difluoromethyl moiety, leading to a pyridine core decorated with multiple, distinct functional groups.

Sequential and Orthogonal Functionalization of Halogen Sites on the Pyridine Ring

The key to the controlled derivatization of this compound lies in the sequential and orthogonal functionalization of the two halogen sites. The C-2 bromo substituent is more susceptible to oxidative addition to a Palladium(0) catalyst compared to the C-3 chloro substituent, forming the basis for regioselective cross-coupling.

Sequential Functionalization: This strategy involves a stepwise replacement of the halogens. The first reaction, typically a Suzuki, Sonogashira, or Buchwald-Hartwig amination, is performed under conditions optimized for the C-Br bond, leaving the C-Cl bond intact. researchgate.net Once the C-2 position is functionalized, the resulting 2-substituted-3-chloro-5-(difluoromethyl)pyridine can undergo a second cross-coupling reaction at the C-3 position. This second step often requires higher temperatures, different ligands, or longer reaction times to activate the more robust C-Cl bond. researchgate.net

Orthogonal Functionalization: True orthogonal functionalization implies that each halogen can be addressed independently without interference from the other, using completely different reaction types. While challenging, this can be approached by selecting reactions with orthogonal mechanisms. For example, a palladium-catalyzed reaction could be used for the C-Br bond, while a nucleophilic aromatic substitution (SNAr) might be employed to displace the chloro group, provided the ring is sufficiently activated by the substituents.

The table below summarizes typical conditions for the sequential functionalization of dihalopyridines via common palladium-catalyzed cross-coupling reactions.

Reaction TypeTarget HalogenTypical Catalyst/LigandBaseSolventKey Features
Suzuki CouplingC-2 (Bromo)Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMFMilder conditions, selective for C-Br.
C-3 (Chloro)Pd₂(dba)₃ / Buchwald ligands (e.g., SPhos, XPhos)K₃PO₄, CsFToluene, DioxaneMore forcing conditions required.
Buchwald-Hartwig AminationC-2 (Bromo)Pd₂(dba)₃ / BINAP or other phosphine (B1218219) ligandsNaOᵗBu, K₂CO₃Toluene, DioxaneGenerally proceeds readily at the bromo position. nih.govnih.gov
C-3 (Chloro)Pd₂(dba)₃ / bulky, electron-rich ligands (e.g., RuPhos)NaOᵗBu, LiHMDSToluene, THFRequires more active catalyst systems. researchgate.net
Sonogashira CouplingC-2 (Bromo)Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMFEfficient coupling with terminal alkynes. prepchem.commdpi.comnih.gov
C-3 (Chloro)Pd(OAc)₂ / XPhos / CuICs₂CO₃AcetonitrileLess common for C-Cl but achievable.

Transformation of the Difluoromethyl Moiety for Further Diversification

The difluoromethyl (CF₂H) group, while often considered a stable bioisostere for hydroxyl or thiol groups, also presents opportunities for further chemical modification. rsc.org These transformations can significantly expand the chemical space accessible from the this compound starting material.

One primary strategy involves the deprotonation of the C-H bond within the difluoromethyl group. acs.org The acidity of this proton is enhanced by the two electron-withdrawing fluorine atoms, allowing for its removal with a strong base (e.g., lithium diisopropylamide, LDA, or a lithium-based amide). The resulting difluoromethyl carbanion is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to form new C-C bonds. acs.org This allows for the extension of the difluoromethyl group into a more complex difluoroalkyl chain.

Another advanced strategy is the selective activation of a C-F bond. rhhz.netrsc.orgnih.gov While C-F bonds are generally strong, methods involving photoredox catalysis, electrochemistry, or the use of low-valent metals can achieve selective C-F bond cleavage. rhhz.netresearchgate.net This can generate an aryldifluoromethyl radical, which can then participate in various coupling reactions to introduce new substituents. These defluorinative functionalization reactions represent a cutting-edge approach to modifying the CF₂H group.

The following table outlines potential diversification strategies for the difluoromethyl group.

StrategyReagentsIntermediatePotential ProductsReference Concept
Deprotonation-Alkylation1. Strong base (e.g., LDA, LiHMDS) 2. Electrophile (E⁺) (e.g., R-Br, R₂C=O)Ar-CF₂⁻Ar-CF₂-E acs.org
Deprotonation-Silylation1. Strong base (e.g., LDA) 2. Silyl chloride (e.g., PhMe₂SiCl)Ar-CF₂⁻Ar-CF₂-SiMe₂Ph acs.org
Reductive C-F Activation (Hydrodefluorination)Photocatalyst, H-atom donor (e.g., thiol)[Ar-CF₂H]⁻•Ar-CH₂F nih.gov
C-F Activation / CouplingPhotoredox catalyst, Lewis acid, coupling partnerAr-CF₂•Ar-CF₂-R rhhz.net

Synthesis of Fused and Bridged Heterocyclic Systems Incorporating Pyridine Scaffolds

The 2,3-dihalo substitution pattern of the pyridine core is an ideal template for the construction of fused heterocyclic systems. These syntheses typically proceed via a tandem or one-pot sequence involving an initial cross-coupling reaction at one of the halogen sites, followed by an intramolecular cyclization.

A common and powerful strategy involves a Sonogashira coupling to install an alkyne at the C-2 position, followed by an intramolecular cyclization onto a nucleophilic group at the C-3 position. For example, if an amino group is first introduced at the C-3 position via a Buchwald-Hartwig reaction, a subsequent Sonogashira coupling at C-2 and intramolecular cyclization can lead to the formation of azaindole derivatives. researchgate.net

Similarly, other fused systems can be constructed by carefully choosing the coupling partners and cyclization conditions.

Furopyridines: A nucleophilic oxygen (e.g., a hydroxyl group) can be introduced at one position, and a carbon-based side chain at the adjacent position, followed by cyclization. semanticscholar.orgresearchgate.net

Thienopyridines: The introduction of a sulfur nucleophile, often in the form of Na₂S or a thiol, can facilitate the cyclization of an appropriately functionalized dihalopyridine derivative to form a thieno[2,3-b]pyridine (B153569) or thieno[3,2-b]pyridine (B153574) core. researchgate.netabertay.ac.uknih.gov

Pyrido[2,3-b]pyrazines: Condensation reactions between a 2,3-diaminopyridine (B105623) derivative (obtained via sequential amination) and a 1,2-dicarbonyl compound can yield the pyrido[2,3-b]pyrazine (B189457) system. rsc.orgnih.govnih.gov

Pyrido rhhz.netnih.govoxazines: An intramolecular SNAr or other cyclization between an amino group at C-2 and a hydroxyl group at C-3 (or vice versa), often linked by a two-carbon tether, can form the pyrido rhhz.netnih.govoxazine ring system. nih.govrsc.org

These tandem reactions provide an efficient route to complex polycyclic aromatic systems that are of significant interest in pharmaceutical research.

Fused SystemRequired FunctionalizationGeneral Synthetic Strategy
AzaindolesC-2: Alkyne C-3: Amino (NH₂)Sequential Buchwald-Hartwig amination and Sonogashira coupling, followed by intramolecular cyclization (e.g., Larock indole (B1671886) synthesis). rsc.orgnih.gov
FuropyridinesC-2: Alkyne C-3: Hydroxyl (OH)Sequential nucleophilic substitution to introduce -OH, Sonogashira coupling, and intramolecular cyclization. researchgate.netsemanticscholar.org
ThienopyridinesC-2: Alkyne C-3: ChloroSonogashira coupling at C-2 followed by cyclization with a sulfur source (e.g., Na₂S) displacing the C-3 chlorine. researchgate.net
Pyrido[2,3-b]pyrazinesC-2: Amino (NH₂) C-3: Amino (NH₂)Sequential Buchwald-Hartwig amination to form a diamine, followed by condensation with a 1,2-dicarbonyl compound. rsc.orgnih.gov

Role of 2 Bromo 3 Chloro 5 Difluoromethyl Pyridine As a Strategic Intermediate in Complex Molecule Synthesis

Building Block in the Construction of Advanced Organic Scaffolds

The unique substitution pattern of 2-bromo-3-chloro-5-(difluoromethyl)pyridine makes it a valuable precursor for creating advanced organic scaffolds. The bromine atom at the 2-position and the chlorine atom at the 3-position exhibit different reactivities, which can be exploited for selective functionalization. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various substituents at the 2-position while leaving the 3-position available for subsequent modifications.

This differential reactivity is crucial for the stepwise construction of complex molecules. For example, a Suzuki coupling reaction can be performed selectively at the 2-position, followed by a subsequent coupling reaction or nucleophilic substitution at the 3-position. This sequential approach is fundamental in building elaborate molecular frameworks from a relatively simple starting material.

Table 1: Potential Sequential Reactions for Scaffold Elaboration

Step Reaction Type Position Reagent Example Resulting Intermediate
1 Suzuki Coupling 2 Arylboronic acid 2-Aryl-3-chloro-5-(difluoromethyl)pyridine
2 Buchwald-Hartwig Amination 3 Amine 2-Aryl-3-amino-5-(difluoromethyl)pyridine
3 Sonogashira Coupling 2 Terminal alkyne 2-Alkynyl-3-chloro-5-(difluoromethyl)pyridine
4 Nucleophilic Aromatic Substitution 3 Alkoxide 2-Alkynyl-3-alkoxy-5-(difluoromethyl)pyridine

Integration into Diverse Heterocyclic and Aromatic Architectures

The functional handles on this compound facilitate its integration into a wide range of heterocyclic and aromatic systems. Transition metal-catalyzed cross-coupling reactions are the primary methods for achieving this.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyridine with boronic acids or esters. This allows for the introduction of various aryl and heteroaryl groups at the 2-position.

Sonogashira Coupling: The reaction with terminal alkynes provides a straightforward route to 2-alkynylpyridine derivatives. These products can then undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position.

These coupling reactions can be performed with a high degree of chemoselectivity, targeting the more reactive C-Br bond over the C-Cl bond. This selectivity is a key advantage in the synthesis of complex molecules where multiple reaction steps are required.

Table 2: Examples of Potential Cross-Coupling Reactions

Coupling Reaction Reagent Catalyst System (Example) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 2-Phenyl-3-chloro-5-(difluoromethyl)pyridine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 2-(Phenylethynyl)-3-chloro-5-(difluoromethyl)pyridine
Buchwald-Hartwig Morpholine Pd₂(dba)₃, BINAP, NaOtBu 4-(3-Chloro-5-(difluoromethyl)pyridin-2-yl)morpholine

Strategies for Diversity-Oriented Synthesis (DOS) Enabled by the Compound

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. This compound is a suitable scaffold for DOS due to its multiple, orthogonally reactive sites.

A DOS strategy utilizing this compound could involve a branching reaction pathway. Starting from the common intermediate, different reaction partners can be introduced in a combinatorial fashion at the 2- and 3-positions. For example, a library of compounds could be generated by reacting the starting material with a set of different boronic acids in a Suzuki coupling at the 2-position. Each of these products could then be further reacted with a diverse set of amines in a Buchwald-Hartwig amination at the 3-position, leading to a large and structurally diverse library of compounds.

The difluoromethyl group at the 5-position also plays a crucial role. This electron-withdrawing group influences the reactivity of the pyridine (B92270) ring and can be important for the biological activity of the final products. The difluoromethyl group is a common motif in many modern agrochemicals and pharmaceuticals due to its ability to modulate properties such as lipophilicity and metabolic stability.

Table 3: Illustrative DOS Strategy

Scaffold Reaction 1 (at C-2) Building Block Set A (Examples) Intermediate Library A Reaction 2 (at C-3) Building Block Set B (Examples) Final Product Library
This compound Suzuki Coupling Arylboronic acids, Heteroarylboronic acids 2-(Hetero)aryl-3-chloro-5-(difluoromethyl)pyridines Buchwald-Hartwig Amination Primary amines, Secondary amines, N-Heterocycles 2-(Hetero)aryl-3-amino-5-(difluoromethyl)pyridines

Advanced Analytical and Spectroscopic Methods for Research and Reaction Monitoring

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 2-bromo-3-chloro-5-(difluoromethyl)pyridine and its derivatives. Both ¹H and ¹⁹F NMR are particularly powerful for real-time reaction monitoring and for the determination of the stereochemistry of chiral products.

Reaction Monitoring: The presence of the difluoromethyl group offers a unique handle for ¹⁹F NMR spectroscopy, which is characterized by a wide chemical shift range and high sensitivity. This allows for the unambiguous tracking of the starting material, intermediates, and products during a reaction. For instance, in a nucleophilic substitution reaction where the bromine atom at the 2-position is displaced, the ¹⁹F NMR signal of the difluoromethyl group in the starting material will have a distinct chemical shift compared to that in the product. By integrating the signals at different time points, the reaction kinetics can be accurately determined.

Consider a hypothetical reaction where this compound is converted to a derivative. The progress of this reaction could be monitored by ¹⁹F NMR as illustrated in the table below.

Interactive Data Table: Hypothetical ¹⁹F NMR Reaction Monitoring Data

Time (minutes)Integral of Starting Material (δ -113.0 ppm)Integral of Product (δ -115.5 ppm)% Conversion
01.000.000
300.750.2525
600.500.5050
1200.250.7575
2400.050.9595

Stereochemical Assignment: When this compound is used to synthesize chiral molecules, NMR spectroscopy is indispensable for determining the stereochemistry of the products. Techniques such as the use of chiral derivatizing agents, like Mosher's acid, can be employed. The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration of stereogenic centers. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Product Confirmation

Mass spectrometry (MS) is a powerful tool for obtaining molecular weight information and for elucidating reaction mechanisms by identifying transient intermediates.

Product Confirmation: High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of the final products in syntheses involving this compound. The exact mass measurement allows for the unambiguous determination of the molecular formula. Techniques such as gas chromatography-mass spectrometry (GC-MS) are also valuable for separating and identifying products in a reaction mixture. For example, after a cross-coupling reaction, GC-MS can be used to confirm the formation of the desired product and to identify any byproducts.

Mechanistic Studies: Electrospray ionization (ESI) and other soft ionization techniques can be used to gently transfer reaction intermediates from the solution phase to the gas phase for mass analysis. This allows for the direct observation of key intermediates, providing crucial evidence for a proposed reaction mechanism. For example, in a nucleophilic aromatic substitution reaction, it might be possible to detect the Meisenheimer complex intermediate by ESI-MS, thus confirming a stepwise mechanism.

Interactive Data Table: Expected Mass Spectrometry Data for Product Confirmation

CompoundMolecular FormulaCalculated Exact Mass (m/z)Ionization Technique
This compoundC₆H₂BrClF₂N240.9105EI
Hypothetical Product 1C₁₀H₈ClF₂N₂O245.0320ESI
Hypothetical Product 2C₁₂H₁₀ClF₂N257.0497ESI

X-ray Crystallography for Precise Structural Determination of Intermediates and Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds. For derivatives of this compound, single-crystal X-ray diffraction can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and stereochemistry.

While obtaining suitable crystals of reaction intermediates can be challenging due to their transient nature, the crystal structures of stable derivatives provide invaluable information. This technique is particularly crucial for confirming the absolute stereochemistry of chiral products, validating the regioselectivity of reactions, and understanding intermolecular interactions in the solid state. The precise structural data obtained from X-ray crystallography serves as a benchmark for spectroscopic and computational methods.

Interactive Data Table: Illustrative Crystallographic Data for a Substituted Pyridine (B92270) Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.123
b (Å)10.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90
Volume (ų)1176.5
Z4

Chromatographic and Spectroscopic Techniques for Reaction Progress Monitoring and Purity Assessment in Synthetic Research

A combination of chromatographic and spectroscopic techniques is essential for monitoring the progress of reactions involving this compound and for assessing the purity of the synthesized products.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to monitor reaction progress. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC or GC, the consumption of the starting material and the formation of the product can be quantified. These techniques are also the primary methods for determining the purity of the final compound. Preparative HPLC can be used for the purification of products on a larger scale.

Spectroscopic Techniques: In addition to NMR, Fourier-transform infrared (FT-IR) spectroscopy can be used for reaction monitoring. The disappearance of a characteristic vibrational band of a functional group in the starting material or the appearance of a new band corresponding to the product can be tracked over time. For example, in a reaction where the bromine atom is substituted by an amino group, the appearance of N-H stretching vibrations in the FT-IR spectrum would indicate the progress of the reaction.

Interactive Data Table: Representative HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound (Starting Material)5.21.5-
Desired Product8.798.298.2
Impurity 14.10.3-

Future Perspectives and Unexplored Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Protocols for Halogenated Pyridines

The synthesis of highly substituted pyridines, such as 2-bromo-3-chloro-5-(difluoromethyl)pyridine, often relies on multi-step processes that can generate significant chemical waste. Future research will likely focus on developing more sustainable and atom-economical synthetic routes. This includes the exploration of one-pot multicomponent reactions, which can significantly reduce reaction times and improve yields. nih.govnih.gov The use of green catalysts and environmentally benign solvents is another crucial area of development. nih.gov

Moreover, advancements in C-H activation and functionalization techniques could provide more direct and efficient pathways to introduce the bromo, chloro, and difluoromethyl groups onto the pyridine (B92270) core, minimizing the need for pre-functionalized starting materials. nih.gov The development of catalytic methods that avoid harsh reaction conditions and stoichiometric reagents will be paramount in making the synthesis of halogenated pyridines more environmentally friendly. researchgate.net

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Halogenated Pyridines

FeatureTraditional SynthesisFuture Sustainable Synthesis
Starting Materials Often pre-functionalized and complexSimple and readily available pyridines
Reaction Steps Multi-step, leading to lower overall yieldOne-pot or fewer steps, higher efficiency
Reagents Stoichiometric and often hazardousCatalytic and recyclable
Solvents Often toxic and volatile organic solventsGreen solvents (e.g., water, ionic liquids) or solvent-free conditions
Waste Generation High, leading to environmental concernsLow, adhering to principles of green chemistry
Energy Consumption Often requires high temperatures and long reaction timesMilder reaction conditions, potentially using microwave or ultrasonic assistance nih.gov

Discovery of Novel Reactivity Modes for the Dihalo-difluoromethylpyridine System

The presence of two different halogen atoms (bromine and chlorine) at the 2- and 3-positions, combined with the electron-withdrawing difluoromethyl group at the 5-position, creates a unique electronic landscape on the pyridine ring. This arrangement offers the potential for selective and novel chemical transformations. Future research should focus on exploring the differential reactivity of the C-Br and C-Cl bonds in various cross-coupling reactions. This could enable the sequential and site-selective introduction of different functional groups, leading to a diverse range of complex pyridine derivatives.

The difluoromethyl group itself presents interesting possibilities. The acidic proton of the CF₂H group could be exploited in novel synthetic strategies. nih.gov Furthermore, understanding the interplay between the inductive effects of the halogens and the difluoromethyl group will be crucial for predicting and controlling the regioselectivity of further substitutions on the pyridine ring.

Exploration of New Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive building block for new materials. The incorporation of fluorine can significantly influence the properties of organic materials, often leading to enhanced thermal stability and unique self-assembly behaviors. nih.govresearchgate.net

In materials science, this compound could be explored as a precursor for:

Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in emissive materials, and the halogen and difluoromethyl substituents could be used to tune the electronic properties and emission characteristics.

Liquid Crystals: The rigid pyridine core and the presence of polar substituents could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.

Polymers: Incorporation of this pyridine derivative into polymer backbones could lead to materials with enhanced flame retardancy, thermal stability, and specific gas permeability properties.

In supramolecular chemistry, the ability of the pyridine nitrogen to coordinate with metal ions and the potential for halogen bonding interactions open up avenues for the design of complex, self-assembled architectures such as metal-organic frameworks (MOFs) and coordination polymers. nih.gov The fluorine atoms of the difluoromethyl group can also participate in non-covalent interactions, further directing the self-assembly process. researchgate.net

Advanced Computational Design of Derivatives with Tuned Reactivity Profiles

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives. nih.gov Density Functional Theory (DFT) and other computational methods can be used to:

Predict Reactivity: Calculate the electron density distribution and predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic strategies.

Design Novel Catalysts: Simulate the interaction of the pyridine derivative with various catalysts to identify the most efficient systems for specific transformations.

Tune Electronic Properties: Systematically modify the substituents on the pyridine ring in silico to design molecules with specific electronic properties for applications in materials science. nih.gov

Explore Biological Activity: Docking studies can be used to predict the binding affinity of derivatives with biological targets, aiding in the design of new potential therapeutic agents. researchgate.net

By combining computational design with experimental synthesis and characterization, researchers can more efficiently explore the vast chemical space accessible from this compound and unlock its full potential.

Q & A

Q. What are the key synthetic challenges in preparing 2-bromo-3-chloro-5-(difluoromethyl)pyridine, and how can they be addressed methodologically?

The synthesis involves sequential halogenation and functionalization of the pyridine ring. A critical challenge is regioselective introduction of bromine and chlorine at positions 2 and 3, respectively, while avoiding overhalogenation. Evidence suggests that directed ortho-metalation (DoM) strategies using lithium amide bases (e.g., LDA) can achieve regiocontrol by leveraging directing groups like methoxy or trimethylsilyl . For the difluoromethyl group at position 5, radical fluorination or electrophilic fluorination reagents (e.g., Selectfluor®) are preferred to install the CF2H moiety without disrupting existing halogens . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product, with purity confirmed by <sup>19</sup>F NMR and GC-MS .

Q. How do the electronic effects of bromine, chlorine, and difluoromethyl substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of halogens (Br, Cl) and difluoromethyl (CF2H) groups deactivates the pyridine ring, reducing electrophilic substitution but enhancing stability for transition metal-catalyzed reactions. Bromine at position 2 acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions. Chlorine at position 3 provides steric hindrance, directing coupling reactions to the bromine site . The CF2H group at position 5 increases lipophilicity and metabolic stability, as seen in analogous kinase inhibitors . Computational studies (DFT) can predict reaction sites by analyzing charge distribution and frontier molecular orbitals .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Multinuclear NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.5–8.5 ppm), while <sup>19</sup>F NMR detects the CF2H group (δ -120 to -130 ppm, split due to coupling with adjacent protons) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C7H4BrClF2N, exact mass 280.91 g/mol) .
  • X-ray crystallography : Resolves substituent positions and dihedral angles, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for derivatizing this compound in drug discovery?

Density Functional Theory (DFT) calculations predict activation energies for cross-coupling reactions. For example, Pd(PPh3)4 -catalyzed couplings require mild conditions (60–80°C, toluene/water) to minimize dehalogenation . Molecular docking studies can model interactions between derivatives and target proteins (e.g., kinase ATP-binding pockets), guiding the design of bioactive analogs . Meta-dynamics simulations further assess solvent effects, showing that polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions .

Q. What contradictions exist in reported reactivity data for halogenated pyridines, and how can they be resolved experimentally?

Discrepancies arise in nucleophilic aromatic substitution (SNAr) outcomes. For instance, some studies report facile displacement of bromine at position 2, while others note competing chloride substitution. This can be resolved by:

  • Temperature-controlled experiments : Lower temperatures (0–25°C) favor bromine substitution due to kinetic control .
  • Leaving group potential analysis : Bromine’s lower bond dissociation energy (vs. Cl) makes it more reactive, as validated by Hammett σpara values .
  • In-situ monitoring via <sup>19</sup>F NMR to track reaction progress and intermediate formation .

Q. How do steric and electronic effects of the difluoromethyl group impact structure-activity relationships (SAR) in medicinal chemistry?

The CF2H group enhances metabolic stability by resisting oxidative degradation (unlike CF3) while maintaining moderate hydrophobicity (clogP ~2.5). In kinase inhibitors, this group improves binding affinity by forming C-F⋯H-N interactions with backbone amides . SAR studies on analogs reveal that moving the CF2H to position 4 (vs. 5) reduces potency by 10-fold, highlighting the importance of substituent position .

Q. What strategies mitigate decomposition or side reactions during storage and handling of this compound?

  • Storage : Under inert atmosphere (Ar/N2) at -20°C to prevent hydrolysis of the CF2H group .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits degradation during long-term storage .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid moisture-induced side reactions .

Methodological Tables

Q. Table 1. Key Synthetic Routes for this compound

StepMethodConditionsYield (%)Reference
BrominationBr2, FeCl3CHCl3, 50°C, 12h65
ChlorinationCl2, AlCl3DCM, 0°C, 2h78
CF2H InstallationCF2HSO2Na, CuIDMF, 100°C, 24h45

Q. Table 2. Analytical Data Comparison

TechniqueKey Peaks/DataUtility
<sup>19</sup>F NMRδ -125 ppm (t, J=12 Hz)Confirms CF2H presence
HRMSm/z 280.91 [M+H]<sup>+</sup>Molecular formula validation
XRDDihedral angle: 15° between pyridine and CF2HRegiochemistry confirmation

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